N-cyclooctyl-N,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-cyclooctyl-N,4-dimethyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities Thiazoles are a class of organic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-N,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclooctylamine with 4,4-dimethyl-1,3-thiazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclooctyl-N,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclooctyl-N,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparison with Similar Compounds
N-cyclooctyl-N,4-dimethyl-1,3-thiazole-5-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Uniqueness: What sets this compound apart is its unique cyclooctyl and dimethyl substitutions, which may enhance its stability and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
N-cyclooctyl-N,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-11-13(18-10-15-11)14(17)16(2)12-8-6-4-3-5-7-9-12/h10,12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBWBSJCGLQOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N(C)C2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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